![molecular formula C11H16ClFN2O B2927518 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride CAS No. 1049761-21-8](/img/structure/B2927518.png)
2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride
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Overview
Description
“2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride” is a complex organic compound. It contains an ethylamino group, a fluorobenzyl group, and an acetamide group. The hydrochloride indicates that it is a salt of hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the ethylamino group, the fluorobenzyl group, and the acetamide group. These groups would then need to be combined in the correct order to form the final compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. These could include reactions involving the ethylamino group, the fluorobenzyl group, or the acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Lithium-Ion Battery Performance Enhancement
The compound is utilized in the development of solvents that expedite interfacial kinetics in lithium-ion batteries (LIBs). Specifically, it helps construct a bulky coordination structure with lithium ions, reducing interfacial barriers and improving rate performance in LIBs .
Pharmaceutical Intermediate
It serves as an intermediate in pharmaceuticals, particularly in the synthesis of various medicinal compounds. This role is crucial for the development of new drugs and treatments .
Coordination Chemistry Engineering
In the field of coordination chemistry, the compound is designed to feature steric hindrance and a weak Lewis basic center. This design is significant for tuning the coordination chemistry of lithium ions, which is beneficial for enhancing electrochemical kinetics .
Solvation Chemistry Control
The compound’s structure is engineered to weaken ion–dipole interaction but promote coulombic attraction at a normal lithium salt concentration. This control of solvation chemistry is vital for improving the performance of LIBs .
Electrolyte Development for LIBs
It is involved in the development of alternative solvents for electrolytes in LIBs. These solvents aim to maintain high safety levels while preserving favorable electrochemical performance, addressing the limitations of common carbonate electrolytes .
Synthesis of Boron-Containing Anti-Fungal Agents
Although not directly related to the exact compound , similar fluorobenzyl compounds are used in the synthesis of boron-containing anti-fungal agents. This application is important in the treatment of diseases like onychomycosis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCAOLPDQYNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NCC1=CC=C(C=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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